AF 555 Azide vs. Cy3: Photostability Advantage in Continuous Illumination Assays
In a direct head-to-head comparison using amine-reactive N-hydroxysuccinimidyl ester derivatives conjugated to proteins, the AF 555 dye exhibited substantially slower photobleaching kinetics than its Cy3 counterpart [1]. Under identical continuous illumination conditions, AF 555 retained nearly 90% of its initial fluorescence intensity at a time point where Cy3 fluorescence had measurably decayed [1].
| Evidence Dimension | Resistance to photobleaching under continuous illumination |
|---|---|
| Target Compound Data | AF 555: Retained nearly 90% fluorescence (photobleached at a slower rate) |
| Comparator Or Baseline | Cy3 dye (Amersham Biosciences): Photobleached at a faster rate; fluorescence decayed earlier |
| Quantified Difference | Qualitative: 'significantly more resistant' and 'retained almost 90% of its fluorescence' vs. Cy3. Direct photobleaching half-life values not reported in this study. |
| Conditions | Protein conjugates of N-hydroxysuccinimidyl ester dyes; continuous illumination in fluorescence microscopy setup (J Histochem Cytochem 2003, Figure 1A) |
Why This Matters
Users requiring time-lapse imaging or prolonged confocal scanning should select AF 555 azide over Cy3-azide to minimize signal decay and maintain consistent quantitation across acquisition timeframes.
- [1] Berlier JE, Rothe A, Buller G, et al. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. J Histochem Cytochem. 2003;51(12):1699-1712. View Source
